Oxidative Stability vs. Linalool
Dihydrolinalool is synthesized specifically to overcome the auto-oxidation liability of linalool, which rapidly forms allergenic oxides and hydroperoxides upon air exposure [1]. The hydrogenation of the 1,2-double bond in linalool to yield dihydrolinalool eliminates the conjugated diene system responsible for this instability [2]. This structural modification enables dihydrolinalool to maintain its olfactory integrity in detergent and soap bases where linalool would degrade within weeks .
| Evidence Dimension | Oxidative stability in functional bases |
|---|---|
| Target Compound Data | Retains floral character in detergent bases |
| Comparator Or Baseline | Linalool (CAS 78-70-6): Degrades in detergent bases |
| Quantified Difference | Qualitative stability advantage; quantitative data unavailable in open literature |
| Conditions | Laundry detergent and soap formulations |
Why This Matters
Procurement of dihydrolinalool ensures fragrance longevity in aggressive functional products, reducing reformulation costs and consumer complaints.
- [1] Yadav, K., et al. (2026). Synthesis of high value fragrances (dihydrolinalool and tetrahydrolinalool) using combinations of biobased mint biochar/activated charcoal incorporated Ni–Pd catalysts. Chemical Communications. View Source
- [2] Kuujia. (n.d.). Dihydrolinalool (CAS 18479-51-1). View Source
